molecular formula C12H16Cl2N2S B5758346 1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea

1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea

Cat. No.: B5758346
M. Wt: 291.2 g/mol
InChI Key: BAZAOKUMXLYMJM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a methylbutyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 2,4-dichloroaniline with an isothiocyanate derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiourea linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-ethylthiourea
  • 1-(2,4-Dichlorophenyl)-3-phenylthiourea
  • 1-(2,4-Dichlorophenyl)-3-butylthiourea

Uniqueness

1-(2,4-Dichlorophenyl)-3-(3-methylbutyl)thiourea is unique due to the presence of the 3-methylbutyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methylbutyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2S/c1-8(2)5-6-15-12(17)16-11-4-3-9(13)7-10(11)14/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZAOKUMXLYMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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